molecular formula C9H16O B1295491 4-Methyl-2-octyn-4-ol CAS No. 74514-59-3

4-Methyl-2-octyn-4-ol

Cat. No.: B1295491
CAS No.: 74514-59-3
M. Wt: 140.22 g/mol
InChI Key: HWVNLGPDLREHJB-UHFFFAOYSA-N
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Description

4-Methyl-2-octyn-4-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond. This structural feature imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-octyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 4-methyl-2-pentyn-4-ol with an appropriate alkylating agent under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by an alkyl group, forming the desired product.

Industrial Production Methods: In an industrial setting, this compound is often produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the efficient production of the compound. The reaction is typically carried out in a solvent such as tetrahydrofuran, with the addition of a strong base like sodium hydride to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-octyn-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alkenes, alkanes.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-Methyl-2-octyn-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Methyl-2-octyn-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond can participate in various chemical reactions, altering the compound’s properties and effects.

Comparison with Similar Compounds

    4-Methyl-1-octyn-4-ol: Similar structure but with a different position of the triple bond.

    2-Octyn-4-ol: Lacks the methyl group at the fourth position.

    4-Methyl-2-pentyn-4-ol: Shorter carbon chain.

Uniqueness: 4-Methyl-2-octyn-4-ol is unique due to its specific combination of a hydroxyl group and a triple bond at the fourth carbon position. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-methyloct-2-yn-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h10H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVNLGPDLREHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996026
Record name 4-Methyloct-2-yn-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74514-59-3
Record name 4-Methyl-2-octyn-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloct-2-yn-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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